molecular formula C12H9BClFO2 B14764415 (3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B14764415
M. Wt: 250.46 g/mol
InChI Key: OBBFRATWTVNFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound with the molecular formula C12H9BClFO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Halogenation: The starting material, biphenyl, undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.

    Borylation: The halogenated biphenyl is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C12H9BClFO2

Molecular Weight

250.46 g/mol

IUPAC Name

(2-chloro-3-fluoro-4-phenylphenyl)boronic acid

InChI

InChI=1S/C12H9BClFO2/c14-11-10(13(16)17)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,16-17H

InChI Key

OBBFRATWTVNFRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C2=CC=CC=C2)F)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.